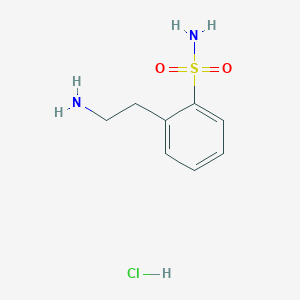

2-(2-Aminoethyl)benzenesulfonamide;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Aminoethyl)benzenesulfonamide;hydrochloride is a chemical compound with the molecular formula C8H12N2O2S·HCl. It is a derivative of benzenesulfonamide and is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a reagent in biochemical research and has properties that make it valuable in industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)benzenesulfonamide;hydrochloride typically involves the reaction of benzenesulfonyl chloride with ethylenediamine. The reaction is carried out in an aqueous medium, and the product is isolated as a hydrochloride salt. The general reaction scheme is as follows:

Reaction of benzenesulfonyl chloride with ethylenediamine:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2-Aminoethyl)benzenesulfonamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The sulfonamide group can be reduced to form sulfonic acids or other derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitro or nitroso derivatives

Reduction: Sulfonic acids or other reduced forms

Substitution: Various substituted benzenesulfonamide derivatives

Applications De Recherche Scientifique

Medicinal Applications

1.1 Antidiabetic Agent Development

The compound serves as an intermediate in the synthesis of sulfonylurea drugs, which are widely used for managing type 2 diabetes. Sulfonylureas like glipizide and glimepiride are synthesized using 4-(2-aminoethyl)benzenesulfonamide as a key precursor. These drugs stimulate insulin secretion from pancreatic beta cells, thereby lowering blood glucose levels in diabetic patients .

1.2 Inhibition of Carbonic Anhydrases

Research has demonstrated that 4-(2-aminoethyl)benzenesulfonamide exhibits inhibitory activity against human carbonic anhydrases (hCAs), particularly hCA II and hCA IX. These enzymes play crucial roles in various physiological processes, and their inhibition can be beneficial in treating conditions such as glaucoma, edema, and certain types of cancer. The compound has shown a Ki value of 2.4 nM against hCA II, indicating strong inhibitory potential .

1.3 Antiviral Properties

Recent studies have highlighted the antiviral potential of sulfonamides, including 4-(2-aminoethyl)benzenesulfonamide. It has been evaluated for its effectiveness against viruses such as Chikungunya and Zika. The compound's derivatives have shown promising results in inhibiting viral replication, making it a candidate for further development in antiviral therapies .

Chemical Applications

2.1 Organic Synthesis Reagent

In organic chemistry, 4-(2-aminoethyl)benzenesulfonamide is utilized as a reagent for synthesizing various chemical compounds. Its ability to undergo reactions such as acylation and sulfonation makes it valuable in creating complex organic molecules .

2.2 Production of Schiff Bases

The compound can be reacted with aldehydes to form Schiff bases, which are important intermediates in organic synthesis and have applications in medicinal chemistry. The characterization of these Schiff bases has been performed using spectroscopic techniques, revealing their potential biological activities .

Biological Research

3.1 Protease Inhibition Studies

As a protease inhibitor, 4-(2-aminoethyl)benzenesulfonamide is useful in studying protein interactions and enzyme mechanisms. Its role in inhibiting specific proteases can aid in understanding various biological processes and disease mechanisms.

3.2 Cytotoxicity Evaluations

In vitro studies have assessed the cytotoxic effects of derivatives of this compound on different cell lines. For instance, while some derivatives exhibited low toxicity at high concentrations, others demonstrated significant cytotoxicity against specific cancer cell lines, indicating their potential as anticancer agents .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 2-(2-Aminoethyl)benzenesulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be irreversible, making it a valuable tool in biochemical research.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylmethanesulfonyl fluoride (PMSF): Another sulfonamide derivative used as a protease inhibitor.

Diisopropylfluorophosphate (DFP): A fluorophosphate compound with similar inhibitory properties.

Uniqueness

2-(2-Aminoethyl)benzenesulfonamide;hydrochloride is unique due to its water solubility and stability at low pH values, which makes it more suitable for certain biochemical applications compared to PMSF and DFP. Its lower toxicity and improved solubility in aqueous solutions also contribute to its preference in various research settings .

Activité Biologique

2-(2-Aminoethyl)benzenesulfonamide;hydrochloride, commonly referred to as N-(2-aminoethyl)benzenesulfonamide hydrochloride, is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group attached to an aminoethyl side chain and an aromatic ring. Its molecular formula is C₈H₁₁N₃O₂S·HCl, and it is known for its water solubility, which facilitates its use in various biological assays.

Enzyme Inhibition

The primary biological activity of this compound is attributed to its role as an inhibitor of serine proteases . These enzymes are crucial in numerous physiological processes, including digestion and immune response modulation. The compound binds irreversibly to the active sites of serine proteases, thereby inhibiting their enzymatic activity.

Additionally, it has been shown to inhibit carbonic anhydrases (CAs) , which are involved in maintaining acid-base balance in biological systems. The inhibition of these enzymes can lead to significant physiological changes, such as alterations in pH regulation within cells .

Biological Activity Overview

The compound exhibits various biological activities:

- Inhibition of Serine Proteases : It effectively inhibits serine proteases, impacting pathways such as the coagulation cascade and immune responses.

- Carbonic Anhydrase Modulation : By inhibiting carbonic anhydrases, it influences bicarbonate transport and pH regulation within tissues.

- Effects on Cellular Processes : In human hepatocellular carcinoma cells, it has been observed to affect cell signaling pathways and gene expression.

In Vitro Studies

A study evaluated the effects of this compound on perfusion pressure and coronary resistance using isolated rat heart models. Results indicated that the compound significantly decreased perfusion pressure compared to other sulfonamide derivatives, suggesting a potential role in cardiovascular regulation through calcium channel interactions .

Structure-Activity Relationship (SAR)

Research has demonstrated that variations in the structure of sulfonamides influence their inhibitory potency against carbonic anhydrases. For instance, increasing the carbon chain length between the benzene ring and the sulfonamide group enhances inhibitory activity . The following table summarizes key findings from SAR studies:

| Compound Name | Ki (nM) | Key Features |

|---|---|---|

| 2-(2-Aminoethyl)benzenesulfonamide | 2.4 | Potent inhibitor of hCA II |

| 4-(2-aminoethyl)benzenesulfonamide | 5.2 | Similar structure; potential for enzyme inhibition |

| 2-(aminomethyl)benzenesulfonamide | 7.1 | Exhibits similar activity with different substituents |

Applications in Research and Medicine

The compound is utilized across various fields:

Propriétés

IUPAC Name |

2-(2-aminoethyl)benzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.ClH/c9-6-5-7-3-1-2-4-8(7)13(10,11)12;/h1-4H,5-6,9H2,(H2,10,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKROCZHLZPZHTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)S(=O)(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.